molecular formula C18H26N2O B11844752 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11844752
M. Wt: 286.4 g/mol
InChI Key: QFFROUXMTPYMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzo[b][1,4]oxazepine ring fused to a piperidine moiety via a spiro junction, with a cyclobutylmethyl substituent at the 5-position. Its molecular formula is C₁₈H₂₄N₂O (calculated molecular weight: 284.40 g/mol), and it has been identified as a scaffold of interest in drug discovery, particularly for stearoyl-CoA desaturase-1 (SCD1) inhibition . The spirocyclic architecture confers conformational rigidity, which may enhance target binding and metabolic stability compared to non-spiro analogs .

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

5-(cyclobutylmethyl)spiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C18H26N2O/c1-2-7-17-16(6-1)20(14-15-4-3-5-15)13-10-18(21-17)8-11-19-12-9-18/h1-2,6-7,15,19H,3-5,8-14H2

InChI Key

QFFROUXMTPYMHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2CCC3(CCNCC3)OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzooxazepine Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable electrophile.

    Spirocyclization: The benzooxazepine intermediate is then subjected to spirocyclization with a piperidine derivative under controlled conditions.

    Introduction of the Cyclobutylmethyl Group: The final step involves the alkylation of the spirocyclic intermediate with cyclobutylmethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzooxazepine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the piperidine ring, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Functionalized spirocyclic compounds with diverse substituents.

Scientific Research Applications

Chemistry

In chemistry, 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting central nervous system disorders.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Preliminary studies suggest it may have activity as an analgesic or anti-inflammatory agent.

Industry

Industrially, the compound is explored for its applications in material science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the central nervous system.

    Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Tetrahydrobenzo[f][1,4]thiazepines

Examples : 5-Cyclopentyl-, 5-pentyl-, and 5-ethyl-substituted derivatives (e.g., 5-cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine) .

  • Substituents: Alkyl chains (cyclopentyl, pentyl) instead of cyclobutylmethyl. Biological Relevance: These compounds lack spirocyclic architecture, reducing conformational rigidity. Their synthesis involves condensation reactions with thiohydantoin under microwave irradiation, yielding yellow oils or gums . Pharmacological Data: Limited activity reported for SCD1; focus on synthetic methodology rather than target validation .

Spirocyclic Piperidine Derivatives

Examples :

  • tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (Molecular weight: 318.4 g/mol; C₁₈H₂₆N₂O₃) .
  • 1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS: 1956334-78-3) .
  • Key Differences: Substituents: The tert-butyl carbamate group (in the former) and bromo-benzyl moiety (in the latter) modify solubility and steric bulk. Synthesis: Both derivatives are synthesized via acylation or alkylation of the parent spiro scaffold, with yields >80% .

Dibenzo[b,f][1,4]oxazepines

Examples : Antipsychotics (loxapine, amoxapine) and TRPA1 activators .

  • Key Differences :
    • Ring System : Dibenzo[b,f][1,4]oxazepines lack the spiro-piperidine moiety, resulting in a planar tricyclic structure.
    • Drug-Like Properties : The spirocyclic analog has superior calculated logP and polar surface area (PSA), suggesting improved membrane permeability .
    • Therapeutic Use : Dibenzo derivatives are established in psychiatry (e.g., loxapine for schizophrenia), whereas the spirocyclic compound remains in preclinical development .

Biological Activity

The compound 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] , with CAS number 1956326-64-9, is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C18_{18}H26_{26}N2_2O
  • Molecular Weight : 286.4 g/mol
  • CAS Number : 1956326-64-9
PropertyValue
Molecular FormulaC18_{18}H26_{26}N2_2O
Molecular Weight286.4 g/mol

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties, particularly in the central nervous system (CNS). It has been evaluated for its binding affinity to various receptors, including GABA receptors, which are crucial in modulating neurotransmission.

GABA Receptor Binding

A study highlighted the compound's affinity for GABA A receptors, showing promising results in inhibiting receptor activity. Specifically, it demonstrated an IC50_{50} value indicating effective inhibition at concentrations around 10 μM. This suggests potential applications in treating anxiety and related disorders due to GABAergic modulation .

Case Studies and Experimental Findings

  • Bronchodilator Activity : In a comparative study of spirocyclic compounds, 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] showed significant bronchodilator activity. The compound was metabolically stable and displayed a favorable pharmacokinetic profile .
  • Cytotoxicity Assessment : The cytotoxicity of the compound was evaluated in vitro against various cancer cell lines. Results indicated a moderate cytotoxic effect with an LD50_{50} greater than 150 μM, suggesting a relatively safe profile for further development .
  • Solubility and Permeability : Studies have assessed the aqueous solubility and permeability of the compound using PAMPA (Parallel Artificial Membrane Permeability Assay). The solubility was found to be around 98 ± 4 μM at neutral pH, which is conducive for oral bioavailability .

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. Variations in substituents on the piperidine and oxazepine rings have been explored to optimize receptor binding and enhance therapeutic efficacy.

Compound VariantAqueous Solubility (μM)GABA AR Binding (%)Cytotoxicity (LD50_{50})
Original Compound98 ± 433>150
Modified Variant A397 ± 3195>150
Modified Variant B321 ± 1997>150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.